1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

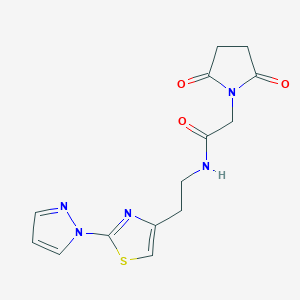

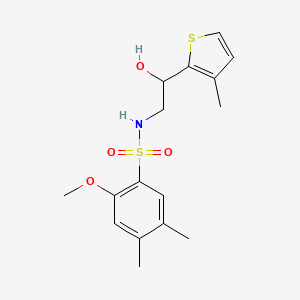

The compound “1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this case, it is substituted with a 2,5-dimethylbenzyl group at the 1-position, a methyl group at the 2-position, and a carbaldehyde group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be based on the indole structure, with the aforementioned substitutions. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indoles are known to undergo electrophilic substitution, more specifically at position 3, which is activated due to the electron-rich nature of the indole ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the aldehyde group could make it a good electrophile, and the presence of the aromatic indole ring could contribute to its stability .Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

A study by Barakat et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of a compound related to indole-3-carbaldehyde. This research highlighted the significance of indole derivatives in determining intermolecular interactions and molecular geometry through X-ray diffraction and computational methods (Barakat et al., 2017).

Gold-Catalyzed Cycloisomerization

Kothandaraman et al. (2011) reported a method for preparing indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This process demonstrated the potential of gold catalysis in efficiently synthesizing indole derivatives, which are important in various chemical transformations (Kothandaraman et al., 2011).

Nanocatalyzed Knoevenagel Condensation

Madan (2020) explored the nanocatalyzed synthesis of Knoevenagel condensed products of indole-3-carbaledehydes, demonstrating the environmental and economic benefits of this method in producing indole derivatives. This research underlines the utility of indole-3-carbaldehyde in green chemistry applications (Madan, 2020).

Oxidative Coupling Reactions

Research by Berti et al. (1968) investigated the oxidative coupling reactions of indole derivatives, including transformations involving 2-methylindoles and indole-3-carbaldehyde. Their findings contribute to the understanding of chemical reactions and mechanisms in indole chemistry (Berti et al., 1968).

Palladium-Catalyzed Reactions

Cacchi and Fabrizi (2005) provided a comprehensive review on the synthesis and functionalization of indoles through palladium-catalyzed reactions. This study emphasizes the versatility of palladium catalysis in the modification and synthesis of indole-based compounds (Cacchi & Fabrizi, 2005).

Antimicrobial Activity of Indole-Based Chromene Derivatives

Kathrotiya and Patel (2012) conducted research on the synthesis of indole-based chromene derivatives and their antimicrobial properties. This study highlights the potential of indole derivatives in the development of new antimicrobial agents (Kathrotiya & Patel, 2012).

Synthesis and Characterization of Indole Derivatives

Multiple studies have focused on the synthesis, characterization, and applications of various indole derivatives, showcasing the broad utility of these compounds in chemical research and potential industrial applications. These studies demonstrate the versatility of indole-3-carbaldehyde in synthetic chemistry and its significance in producing biologically active compounds (Various Authors).

Mechanism of Action

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Future Directions

properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-13-8-9-14(2)16(10-13)11-20-15(3)18(12-21)17-6-4-5-7-19(17)20/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBLYESGHXPJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(C3=CC=CC=C32)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride](/img/structure/B2953834.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)

![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)

![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)

![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)

![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)